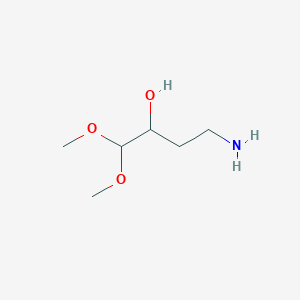![molecular formula C8H15F2NO B13164464 1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-amine](/img/structure/B13164464.png)
1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-amine is a chemical compound with the molecular formula C8H15F2NO It is characterized by the presence of a difluoroethenyl group attached to an oxy group, which is further connected to a dimethylbutan-2-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-amine typically involves the reaction of 3,3-dimethylbutan-2-amine with a difluoroethenylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters are essential to maintain the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The difluoroethenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced compounds.
Scientific Research Applications
1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-amine involves its interaction with specific molecular targets and pathways. The difluoroethenyl group may play a crucial role in its reactivity and binding affinity to target molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-one
- 1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-ol
Uniqueness
1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-amine is unique due to its specific structural features, such as the difluoroethenyl group and the amine functionality
Properties
Molecular Formula |
C8H15F2NO |
|---|---|
Molecular Weight |
179.21 g/mol |
IUPAC Name |
1-(2,2-difluoroethenoxy)-3,3-dimethylbutan-2-amine |
InChI |
InChI=1S/C8H15F2NO/c1-8(2,3)6(11)4-12-5-7(9)10/h5-6H,4,11H2,1-3H3 |
InChI Key |
FFJSOXRLAZZCGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(COC=C(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[4-(Aminomethyl)oxan-4-yl]propan-1-ol](/img/structure/B13164395.png)

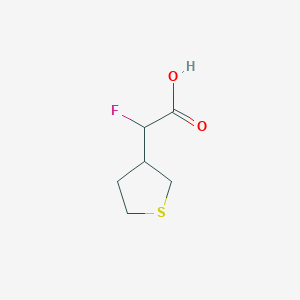
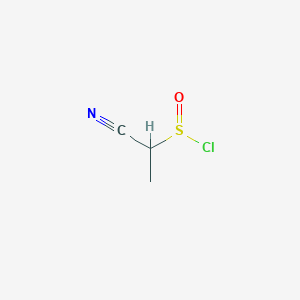
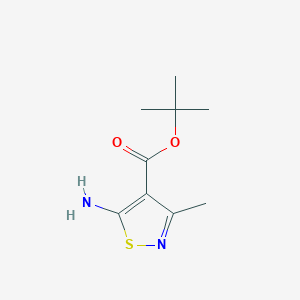
![2-(Propan-2-yl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13164436.png)
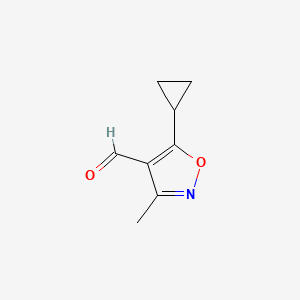


![11-Cyclopropyl-2,3,10,11-tetraazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,9-pentaen-12-one](/img/structure/B13164465.png)
